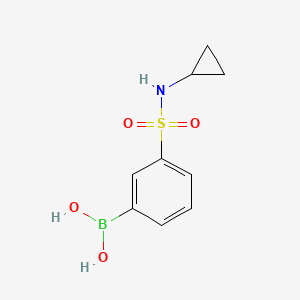
(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
説明
(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H12BNO4S and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound possesses unique structural features that may confer various therapeutic properties, including anticancer and antibacterial activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses.
Chemical Structure and Properties
The molecular formula of this compound is C11H14BNO3S. Its structure includes a phenyl ring substituted with a cyclopropylsulfamoyl group and a boronic acid functional group, which is crucial for its biological interactions.
Boronic acids, including this compound, are known to interact with biomolecules through reversible covalent bonding with diols and polyols. This property allows them to modulate enzyme activities and influence metabolic pathways. The specific mechanism of action for this compound is still under investigation but is expected to involve:
- Inhibition of Enzymatic Activity : Boronic acids can inhibit proteases and other enzymes critical in cancer progression.
- Binding to Sialic Acids : Similar compounds have shown high affinity for sialic acids, which are often overexpressed in tumors, suggesting potential applications in targeted therapy .
Anticancer Activity
Research indicates that boronic acids can exhibit significant anticancer properties. For instance, studies have shown that certain boronic acid derivatives can induce apoptosis in cancer cells by disrupting proteasome function. Bortezomib, a well-known boronic acid derivative, has been successfully used in treating multiple myeloma .
- Case Study : A study reported that this compound demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound's ability to inhibit cell proliferation was attributed to its interference with proteasomal degradation pathways.
Antibacterial Activity
Boronic acids have also been explored for their antibacterial properties. They can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.
- Research Findings : In vitro studies revealed that this compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves the inhibition of transpeptidase enzymes essential for bacterial cell wall integrity .
Comparative Analysis
A comparative analysis of this compound with other boronic acids reveals its unique potential:
| Compound Name | Anticancer Activity | Antibacterial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Proteasome inhibition & enzyme targeting |
| Bortezomib | High | Low | Proteasome inhibition |
| 5-Boronopicolinic acid | Moderate | Moderate | Sialic acid binding |
特性
IUPAC Name |
[3-(cyclopropylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11-13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZSPBQIRRAOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657146 | |
| Record name | [3-(Cyclopropylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-28-6 | |
| Record name | [3-(Cyclopropylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















